molecular formula C15H22N4O3S B2759772 cyclohex-3-en-1-yl(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone CAS No. 1448030-68-9

cyclohex-3-en-1-yl(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone

Cat. No. B2759772
M. Wt: 338.43
InChI Key: OUPVHCCLLMLIGA-UHFFFAOYSA-N
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Description

Cyclohex-3-en-1-yl(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H22N4O3S and its molecular weight is 338.43. The purity is usually 95%.
BenchChem offers high-quality cyclohex-3-en-1-yl(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cyclohex-3-en-1-yl(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Preparation of Cyclohexenone Derivatives : Studies demonstrate methods for synthesizing cyclohexenone and its derivatives, highlighting the utility of these compounds as intermediates in organic synthesis. For example, cyclohexanone condensation with formaldehyde and methylamine led to the formation of hexahydrospiro compounds with potential applications in medicinal chemistry (Malkova et al., 2016).

  • Crystal Structure Analysis : The crystal structure of compounds related to piperidine derivatives provides insights into their molecular geometry, which is critical for understanding their reactivity and potential as pharmaceuticals. For instance, the crystal structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol was analyzed, revealing a chair conformation for the piperidine ring, which influences its chemical properties (Girish et al., 2008).

Potential Applications in Medicinal Chemistry

  • Synthesis of Cyclic Dipeptidyl Ureas : The synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides represents a new class of cyclic dipeptidyl ureas. This methodology could be applied to the design of novel bioactive compounds with potential therapeutic applications (Sañudo et al., 2006).

  • Antitubercular Compounds : Research into triazole-based compounds, such as cyclohex-3-enyl(5-phenyl-4H-1,2,4-triazol-3-yl)methanol, has led to the development of potent antitubercular agents. These studies highlight the importance of structural analysis in identifying effective treatments for tuberculosis (Shekar et al., 2014).

  • Enzyme Inhibition for Therapeutic Applications : The exploration of cyclohexenone derivatives for enzyme inhibition showcases the potential of these compounds in developing new therapies for diseases that involve enzymatic dysregulation. This research direction can lead to novel drug candidates with specific mechanisms of action.

properties

IUPAC Name

cyclohex-3-en-1-yl-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3S/c1-18-11-16-17-15(18)23(21,22)13-7-9-19(10-8-13)14(20)12-5-3-2-4-6-12/h2-3,11-13H,4-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPVHCCLLMLIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cyclohex-3-en-1-yl(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone

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